![molecular formula C15H22ClNO2 B1380086 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride CAS No. 1461714-72-6](/img/structure/B1380086.png)

4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

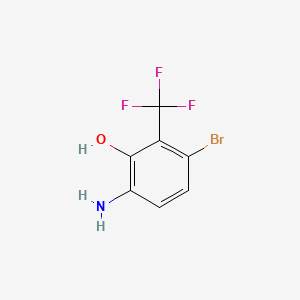

“4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1461714-72-6 . It has a molecular weight of 283.8 .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 283.8 . The compound is a salt .

Scientific Research Applications

Synthesis and Molecular Structure

This compound and its derivatives serve as key intermediates in synthetic chemistry for constructing complex molecular structures. For instance, its role in the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride via amidation, Friedel-crafts acylation, and hydration showcases its versatility in creating compounds with a reasonable yield. The process begins with piperidine-4-carboxylic acid and ethyl carbonochloridate, demonstrating the ease of access to starting materials and the method's efficiency in generating the target compound (Zheng Rui, 2010).

Moreover, its structural elucidation through single-crystal X-ray diffraction, alongside B3LYP/6-31G(d,p) calculations and FTIR spectrum, provides deep insights into its molecular arrangement. The characterization of 4-piperidinecarboxylic acid hydrochloride reveals its orthorhombic crystal structure, where the piperidine ring is protonated, adopting a chair conformation with the COOH group in an equatorial position. This detailed structural analysis aids in understanding the compound's chemical behavior and potential for further chemical modifications (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Potential Therapeutic Agents

The compound's derivatives have been explored for their potential as therapeutic agents, particularly in anticancer research. Synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been evaluated for anticancer activity, with certain derivatives showing promising results against cancer cell lines. This highlights the compound's role in developing new anticancer agents, necessitating further in vivo studies to ascertain their therapeutic potential (A. Rehman et al., 2018).

Additionally, its derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor. Such compounds can increase agonist affinity for the orthosteric binding site of the receptor, suggesting a potential for treating conditions associated with CB1 receptor activity. This opens new avenues for research into cannabinoid receptor pharmacology and the development of novel therapeutic compounds (Martin R. Price et al., 2005).

Future Directions

Properties

IUPAC Name |

4-[(4-ethylphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-12-3-5-13(6-4-12)11-15(14(17)18)7-9-16-10-8-15;/h3-6,16H,2,7-11H2,1H3,(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANAZPDAZJUUDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2(CCNCC2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)

![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)

![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide](/img/structure/B1380020.png)

![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)

![7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B1380026.png)